![molecular formula C11H13F3N2O2S B1517503 4-[2-Amino-4-(trifluoromethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione CAS No. 861881-11-0](/img/structure/B1517503.png)
4-[2-Amino-4-(trifluoromethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione
Overview
Description
The compound “4-[2-Amino-4-(trifluoromethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione” is a complex organic molecule. It contains an amino group (-NH2), a trifluoromethyl group (-CF3), a phenyl ring (a cyclic group of six carbon atoms, often represented as -C6H5), and a thiomorpholine dione group (a six-membered ring containing sulfur and two carbonyl groups). The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amino group might participate in acid-base reactions, the trifluoromethyl group could be involved in electrophilic aromatic substitution reactions, and the carbonyl groups in the thiomorpholine ring might undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar functional groups like the amino and carbonyl groups might make it somewhat soluble in water .Scientific Research Applications
Anticancer Drug Discovery
Given its structural similarity to other trifluoromethyl phenyl compounds, it may serve as a kinase inhibitor, which is a validated target for anticancer drug development .
Kinase Inhibitory Activity
The compound might be involved in the design and synthesis of derivatives for kinase inhibitory activity, an important aspect in the treatment of various cancers .
Polymer Synthesis
It could be a precursor in the synthesis of fluorinated polyimides, which are valuable materials due to their thermal stability and electrical properties .
Material Science
This compound may be used to create novel fluorinated diamine monomers for the development of organosoluble and light-colored fluorinated polyimides .
Nucleophilic Substitution Reactions
It might participate in nucleophilic substitution reactions to produce new monomers for advanced material applications .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(1,1-dioxo-1,4-thiazinan-4-yl)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2S/c12-11(13,14)8-1-2-10(9(15)7-8)16-3-5-19(17,18)6-4-16/h1-2,7H,3-6,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJGKCZNYWUQJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=C(C=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-Amino-4-(trifluoromethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



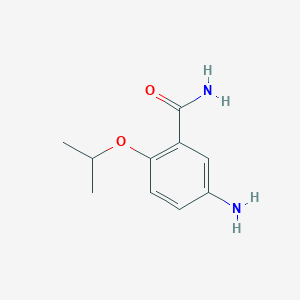

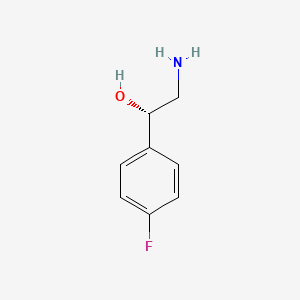
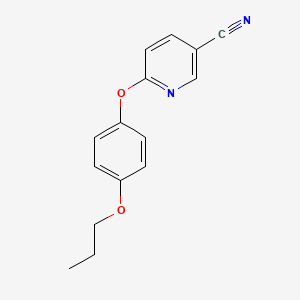
![tert-butyl 4-[2-(3-nitrophenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1517425.png)
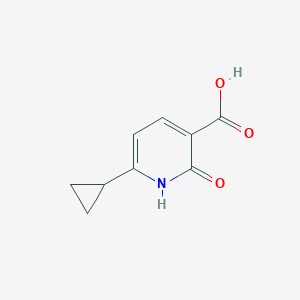
![6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1517429.png)
![6-[(Propan-2-ylsulfanyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one](/img/structure/B1517431.png)
![3-(5,7-Dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1517432.png)

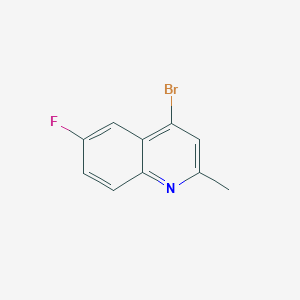

![Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]-](/img/structure/B1517438.png)
![3-[(4-Fluorobenzyl)thio]-1-propanamine](/img/structure/B1517440.png)